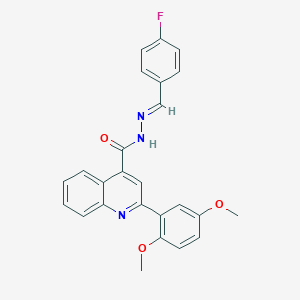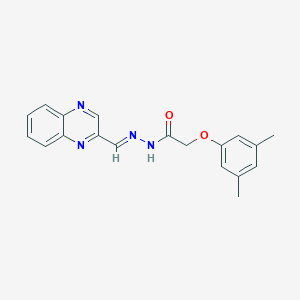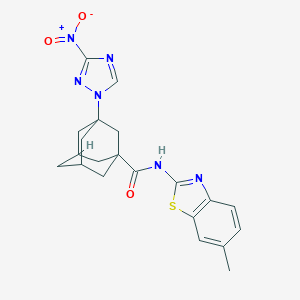![molecular formula C28H22N6O4 B451787 N'-[(E)-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}methylidene]-2-phenylquinoline-4-carbohydrazide](/img/structure/B451787.png)
N'-[(E)-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}methylidene]-2-phenylquinoline-4-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}methylidene]-2-phenylquinoline-4-carbohydrazide is a complex organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a quinoline ring, a pyrazole ring, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}methylidene]-2-phenylquinoline-4-carbohydrazide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Pyrazole Ring: The pyrazole ring can be introduced by reacting a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound under basic conditions.
Formation of the Hydrazide Linkage: The final step involves the condensation of the quinoline derivative with the pyrazole derivative in the presence of a suitable dehydrating agent such as phosphorus oxychloride to form the hydrazide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction of the nitro group in the pyrazole ring can yield the corresponding amine derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the quinoline ring, where electrophilic aromatic substitution can introduce various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or chlorinating agents under acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated quinoline derivatives.
Scientific Research Applications
N’-[(E)-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}methylidene]-2-phenylquinoline-4-carbohydrazide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Material Science: The compound’s unique structural features make it a candidate for the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of N’-[(E)-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}methylidene]-2-phenylquinoline-4-carbohydrazide involves its interaction with cellular components such as DNA and proteins. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
Comparison with Similar Compounds
Similar Compounds
- **N’-{(E)-[4-(diethylamino)phenyl]methylidene}-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanohydrazide
- **N’-{(E)-[1-(2,4-dichlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylidene}-1-methyl-4-nitro-1H-pyrazole-3-carbohydrazide
Uniqueness
N’-[(E)-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}methylidene]-2-phenylquinoline-4-carbohydrazide is unique due to the presence of both quinoline and pyrazole rings, which confer distinct electronic and steric properties. This combination enhances its ability to interact with biological targets and makes it a versatile compound for various applications.
Properties
Molecular Formula |
C28H22N6O4 |
|---|---|
Molecular Weight |
506.5g/mol |
IUPAC Name |
N-[(E)-[4-methoxy-3-[(4-nitropyrazol-1-yl)methyl]phenyl]methylideneamino]-2-phenylquinoline-4-carboxamide |
InChI |
InChI=1S/C28H22N6O4/c1-38-27-12-11-19(13-21(27)17-33-18-22(16-30-33)34(36)37)15-29-32-28(35)24-14-26(20-7-3-2-4-8-20)31-25-10-6-5-9-23(24)25/h2-16,18H,17H2,1H3,(H,32,35)/b29-15+ |
InChI Key |
OUPROWYAMRGTOM-WKULSOCRSA-N |
SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4)CN5C=C(C=N5)[N+](=O)[O-] |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4)CN5C=C(C=N5)[N+](=O)[O-] |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4)CN5C=C(C=N5)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-CHLORO-N'~1~-[(Z)-1-(9-METHYL-9H-CARBAZOL-3-YL)METHYLIDENE]-1-BENZENESULFONOHYDRAZIDE](/img/structure/B451705.png)
![4-{4-METHOXY-3-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]PHENYL}-2-METHYL-N~3~-(4-METHYL-2-PYRIDYL)-5-OXO-7-PHENYL-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE](/img/structure/B451707.png)

![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-(2,5-dimethylphenyl)-4-quinolinecarbohydrazide](/img/structure/B451710.png)
![BUTYL 4-{[(6-BROMO-2-PHENYL-4-QUINOLYL)CARBONYL]AMINO}BENZOATE](/img/structure/B451712.png)


![2-[4-(propan-2-yloxy)phenyl]-N-(4-sulfamoylphenyl)quinoline-4-carboxamide](/img/structure/B451716.png)
![2-(4-isopropoxyphenyl)-N'-({5-[(4-methoxyphenoxy)methyl]-2-furyl}methylene)-4-quinolinecarbohydrazide](/img/structure/B451718.png)
![6-bromo-4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-2-(4-methoxyphenyl)quinoline](/img/structure/B451720.png)
![3-(3-chloro-1H-1,2,4-triazol-1-yl)-N-[4-(dimethylamino)phenyl]-1-adamantanecarboxamide](/img/structure/B451721.png)
![methyl 4-(3,4-dichlorophenyl)-2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B451725.png)
![N-(4,5-DIMETHYL-1,3-THIAZOL-2-YL)-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE](/img/structure/B451727.png)
